

What is **tert-butyl 4-aminopiperazine-1-carboxylate**?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-aminopiperazine-1-carboxylate*

Cat. No.: B047249

[Get Quote](#)

An In-Depth Technical Guide to **tert-butyl 4-aminopiperazine-1-carboxylate**: A Versatile Building Block in Modern Drug Discovery

Executive Summary

tert-Butyl 4-aminopiperazine-1-carboxylate, commonly referred to as 1-Boc-4-aminopiperazine, is a bifunctional heterocyclic building block of significant interest to the pharmaceutical and chemical research industries. Its structure strategically combines a piperazine core, a common "privileged scaffold" in medicinal chemistry, with two distinct nitrogen functionalities: a primary N-amino group poised for nucleophilic reactions and a secondary amine masked by a tert-butyloxycarbonyl (Boc) protecting group. This orthogonal reactivity allows for sequential, controlled modifications, making it an invaluable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a validated protocol for its characterization, a proposed synthetic route, its applications in drug discovery, and essential safety protocols for its handling.

Introduction: A Strategically Designed Intermediate

The piperazine ring is a ubiquitous feature in a vast number of marketed drugs, prized for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. The strategic design of **tert-butyl 4-aminopiperazine-1-carboxylate** leverages this core scaffold, offering medicinal chemists a versatile tool for molecular elaboration.

The true value of this compound lies in its dual-handle nature:

- The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust yet readily cleavable protecting group. Its presence renders the secondary amine at the 1-position unreactive under a wide range of conditions, thereby directing initial synthetic transformations to the other nitrogen atom. This group can be efficiently removed under acidic conditions in a later step to allow for further functionalization, such as amide bond formation or reductive amination.
- The N-Amino Moiety: The primary amino group at the 4-position (an N-amino, or hydrazine derivative) is a potent nucleophile. It serves as a key reaction site for forming a variety of chemical bonds and is a precursor for constructing other heterocyclic systems, such as pyrazoles or pyridazines.

This intelligent design allows for a programmed, stepwise synthesis, which is a cornerstone of efficient and high-yield drug development campaigns.

Physicochemical Properties and Characterization

Accurate identification and confirmation of purity are paramount in a research and development setting. The properties of **tert-butyl 4-aminopiperazine-1-carboxylate** are well-defined, and its structure can be unequivocally confirmed through standard analytical techniques.

Core Chemical Properties

A summary of the key physicochemical properties is presented below.

Property	Value	References
CAS Number	118753-66-5	[1] [2]
Molecular Formula	C ₉ H ₁₉ N ₃ O ₂	[1]
Molecular Weight	201.27 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically ≥95%	[1]
IUPAC Name	tert-butyl 4-aminopiperazine-1-carboxylate	
Synonyms	1-Boc-4-aminopiperazine, 4-Amino-1-tert-butoxycarbonylpiperazine	[1]
Solubility	Soluble in organic solvents like methanol and chloroform. [3]	

Spectroscopic and Analytical Validation

A self-validating protocol for this compound relies on a combination of spectroscopic methods to confirm its structure and a chromatographic method to assess its purity.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

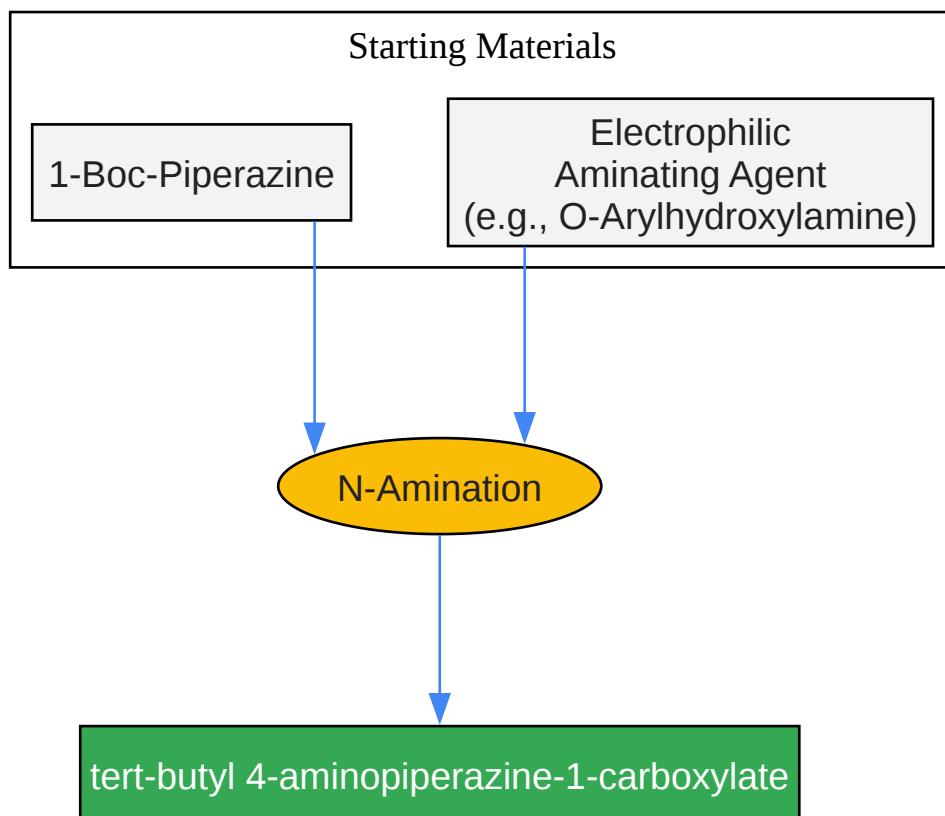
¹H NMR spectroscopy is the primary tool for structural confirmation. The expected spectrum in CDCl₃ would exhibit the following key signals:

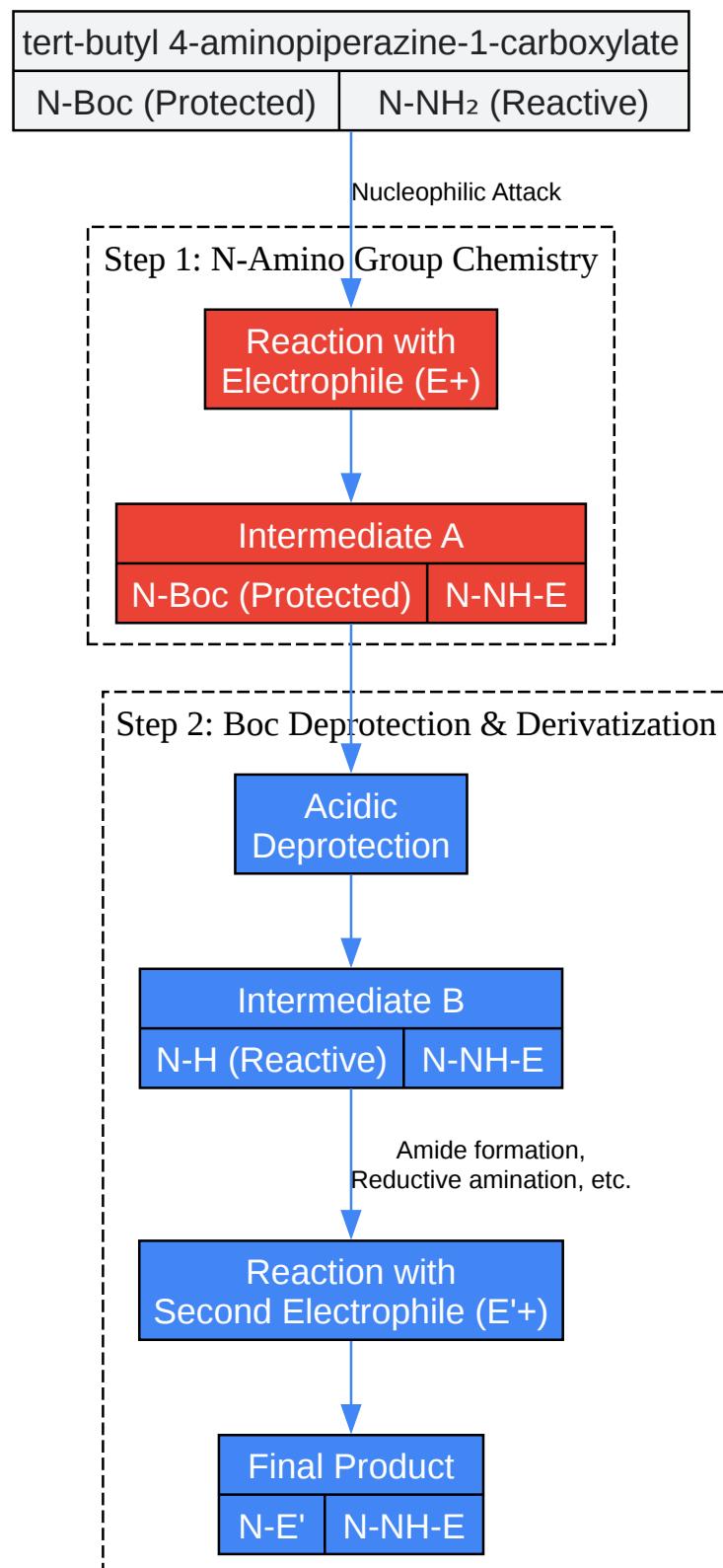
- ~1.47 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.
- ~2.80 ppm (triplet, 4H): Represents the four protons on the carbons adjacent to the N-amino group (C3 and C5).
- ~3.50 ppm (triplet, 4H): Represents the four protons on the carbons adjacent to the N-Boc group (C2 and C6).

- Variable (broad singlet, 2H): The two protons of the primary N-amino group. The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.

¹³C NMR and Mass Spectrometry (MS) are used as complementary techniques to further confirm the molecular weight and carbon framework.[4][5]

2.2.2 Chromatographic Purity Assessment


High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.[6] A typical analysis would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Purity is reported as the area percentage of the main peak.


Synthesis and Purification

While various suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and cost drivers. The N-amination of a Boc-protected secondary amine is a common transformation in organic synthesis.

Synthetic Strategy: N-Amination of 1-Boc-Piperazine

The most direct approach involves the reaction of commercially available 1-Boc-piperazine with an electrophilic aminating agent. This strategy isolates the reaction to the desired nitrogen atom, as the other is protected.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tert-Butyl 4-aminopiperazine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 2. tert-Butyl 4-aminopiperazine-1-carboxylate [oakwoodchemical.com]
- 3. biosynce.com [biosynce.com]
- 4. 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum [chemicalbook.com]
- 5. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester(170911-92-9) 1H NMR [m.chemicalbook.com]
- 6. 170911-92-9|tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [What is tert-butyl 4-aminopiperazine-1-carboxylate?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047249#what-is-tert-butyl-4-aminopiperazine-1-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com